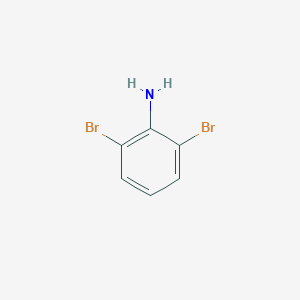

2,6-Dibromoaniline

Descripción general

Descripción

2,6-Dibromoaniline serves as a critical organic intermediate in the chemical industry, particularly in the synthesis of various complex molecules. It is known for its role in the preparation of compounds with significant pharmaceutical and technological applications.

Synthesis Analysis

The synthesis of 2,6-dibromoaniline traditionally involves the hydrolysis of 3,5-dibromo-4-aminobenzene sulfonamide, which is derived from 4-aminobenzene sulfonamide and hydrobromic acid. An improved method includes neutralizing 4-aminobenzene sulfonic acid with caustic alkali, followed by bromination to obtain 4-amino-3,5-dibromobenzene sulfonic salt, which is then transformed into 2,6-dibromoaniline through de-sulfonation under acidic conditions (Geng Rui-xue, 2004).

Molecular Structure Analysis

The crystal structure of 2,6-dibromoaniline and related derivatives demonstrates weak hydrogen bonding and halogen...halogen interactions that contribute to its stability and reactivity. For instance, 2,6-dibromo-4-nitroaniline features weak hydrogen bonds between amino protons and p-nitro O atoms, alongside interactions between O and Br atoms, forming π-stacked layers in the crystallographic direction (R. Bryant et al., 1998).

Chemical Reactions and Properties

2,6-Dibromoaniline participates in various chemical reactions, underlining its versatility as an intermediate. For example, it is involved in Buchwald–Hartwig amination, demonstrating its utility in forming complex aromatic compounds with potential applications in photophysics and biomolecular binding (H. Bonacorso et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds : 2,6-Dibromopyridine, related to 2,6-Dibromoaniline, is utilized in synthesizing 2-aminopyridines, which are significant for bioactive natural products, medicinal compounds, and organic materials (Bolliger et al., 2011).

Pharmaceutical Synthesis : It improves the yield of the anti-migraine agent CP-122,288 in an intramolecular Heck reaction (MacorJohn et al., 1996).

Electrical Conductivity Control : In chemical and biomedical research, 2,6-Dibromoaniline can effectively control electrical conductivity across a broad range (Diaz et al., 2003).

Polymer Synthesis : It is used in synthesizing poly(1,3-phenylene-2-amino-1,3-phenylene)s, which have comparable thermal stabilities to poly(1,3-phenylene)s (Miura et al., 1998).

Organic Intermediate : 2,6-Dibromoaniline serves as an important organic intermediate for synthesizing pharmaceuticals, alkaloids, and ferromagnetics (Geng Rui-xue, 2004).

Structural Studies : It is studied for understanding its structure and role in supramolecular networks (Hauptvogel et al., 2015).

Catalyst for Polymerization : As a precatalyst, it enhances activity and increases melting transitions in high-temperature ethylene polymerization (Rhinehart et al., 2014).

Purity and Yield in Research : Its high purity (99.1%) and yield (66.38%) make it useful in scientific research (Wang Yu, 2003).

Spectroscopy Analysis : Infrared and Raman spectra of 2,6-Dibromoaniline are utilized to calculate fundamental vibrational frequencies and thermodynamic functions (Verma, 1972).

Intermediate in Chemical Reactions : It is an intermediate in reactions involving 3,5-dichlorosulfanilamide and 2,6-dichloroaniline (Seikel, 2003).

Safety And Hazards

2,6-Dibromoaniline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure . Safety measures include wearing protective equipment and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propiedades

IUPAC Name |

2,6-dibromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRRDAWDNHRRLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209643 | |

| Record name | 2,6-Dibromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2,6-Dibromoaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2,6-Dibromoaniline | |

CAS RN |

608-30-0 | |

| Record name | 2,6-Dibromoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dibromoaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dibromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

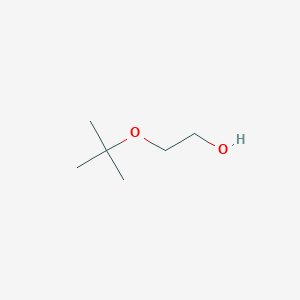

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B42002.png)

![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B42010.png)